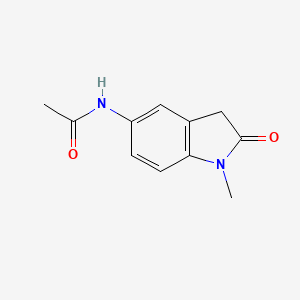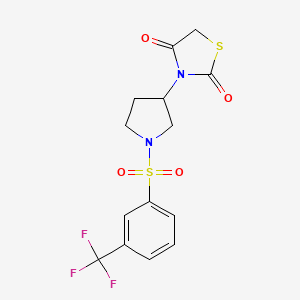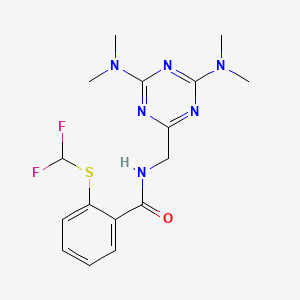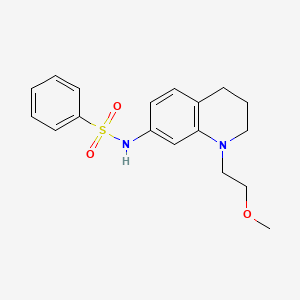![molecular formula C12H9ClN2S2 B2591996 3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile CAS No. 338778-09-9](/img/structure/B2591996.png)
3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile” is a chemical compound with the CAS Number: 338778-09-9 . It has a molecular weight of 281.81 .
Molecular Structure Analysis
The 3D-structure of the compound was confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations indicated that the DFT optimized geometry of the compound produced a conformer that is significantly different from the crystal structure .Wissenschaftliche Forschungsanwendungen
Antiviral Properties
Research on isothiazole derivatives, including structures similar to 3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile, has demonstrated significant antiviral activities. For instance, a study conducted by Romani et al. (2015) explored the structural, topological, and vibrational properties of an isothiazole derivatives series with antiviral activities, highlighting their potential to traverse biological membranes rapidly due to high polarity, which may explain their elevated antiviral activity. This research suggests that certain derivatives could be effective due to their ability to interact with biological membranes and possibly inhibit viral replication within cells (Romani et al., 2015).
Potential Chemotherapeutic Properties
Another study by Alzoman et al. (2015) on a closely related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, conducted spectroscopic investigations and molecular docking studies, indicating that the compound might exhibit inhibitory activity against certain proteins and act as a potential anti-diabetic compound. This research points towards the broader therapeutic applications of such compounds, extending beyond antiviral activities to include potential chemotherapeutic effects (Alzoman et al., 2015).
Structural and Biochemical Analysis
Furthermore, detailed structural and biochemical analyses of compounds structurally similar to 3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile have provided insights into their potential as inhibitors for specific biological targets. For example, Al-Wahaibi et al. (2019) identified a compound as a potential inhibitor for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in steroid metabolism. The study involved crystal structure analysis and molecular docking experiments, revealing important intermolecular interactions that suggest the compound's potential for further drug design endeavors (Al-Wahaibi et al., 2019).
Antifungal Activity
Additionally, Schiff bases derived from isothiazole and pyrimidine structures have shown promising antifungal activities. A study by Qingcu (2014) synthesized Schiff bases from 3-methyl-4-amino-5-ethoxycarbonylmethyl sulfanyl-1,2,4-triazole and evaluated their antifungal properties against several vegetable pathogens, indicating better activities than some commercial antifungal agents. This underlines the potential of isothiazole derivatives in developing new antifungal agents (Qingcu, 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2S2/c1-8-11(6-14)12(15-17-8)16-7-9-2-4-10(13)5-3-9/h2-5H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFADWRJMKREDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666618 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(benzo[d]thiazol-2-yloxy)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2591916.png)
![4-(dimethylamino)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2591919.png)
![[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride](/img/structure/B2591921.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2591923.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2591924.png)

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2591929.png)

![6-Chloro-3-(2-methylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]quinazolin-4-one](/img/structure/B2591931.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2591932.png)
![4-Chloro-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl ethyl sulfide](/img/structure/B2591933.png)
